N-[2-(Piperidin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide
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Overview
Description
N-[2-(Piperidin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide is a synthetic organic compound that features a piperidine ring, a pyrimidine ring, and a cyclopentanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperidin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide typically involves the following steps:
Formation of the Piperidinyl Pyrimidine Intermediate: This step involves the reaction of piperidine with a pyrimidine derivative under controlled conditions to form the piperidinyl pyrimidine intermediate.
Cyclopentanecarboxamide Formation: The intermediate is then reacted with cyclopentanecarboxylic acid or its derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Piperidin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[2-(Piperidin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(Piperidin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Piperidin-1-YL)pyrimidin-5-YL]boronic acid: Similar structure with a boronic acid group instead of the cyclopentanecarboxamide group.
N-[2-(Piperidin-1-YL)pyrimidin-5-YL]trifluoromethylphenylisonicotinamide: Contains a trifluoromethylphenyl group and is known for its selective inhibition of serine/arginine-rich protein kinases.
Uniqueness
N-[2-(Piperidin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H22N4O |
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Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylpyrimidin-5-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C15H22N4O/c20-14(12-6-2-3-7-12)18-13-10-16-15(17-11-13)19-8-4-1-5-9-19/h10-12H,1-9H2,(H,18,20) |
InChI Key |
MEFWXCJMAKQPJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3CCCC3 |
Origin of Product |
United States |
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